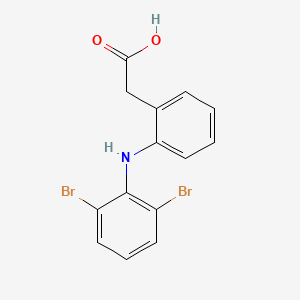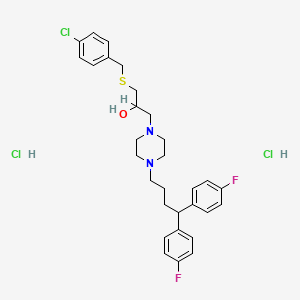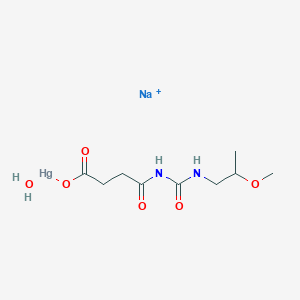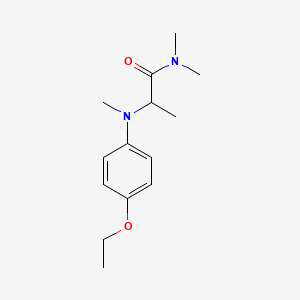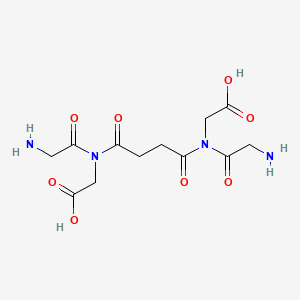
Glycine, N,N'-(1,4-dioxo-1,4-butanediyl)bis(glycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5832193 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of BRN 5832193 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. One common method includes the reaction of sodium azide with bromine, resulting in the formation of bromine azide and sodium bromide . This reaction must be conducted under controlled conditions to prevent any unwanted side reactions or decomposition of the product.
Industrial production of BRN 5832193 typically involves large-scale chemical reactors where the reaction conditions can be precisely controlled. This ensures a consistent and high-quality output, which is crucial for its applications in various industries.
Chemical Reactions Analysis
BRN 5832193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include various derivatives of the original compound.
Scientific Research Applications
BRN 5832193 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: BRN 5832193 is used in the production of various industrial chemicals and materials, thanks to its stability and reactivity.
Mechanism of Action
The mechanism of action of BRN 5832193 involves its interaction with specific molecular targets within cells. This interaction can lead to various effects, depending on the target and the context. For example, it may inhibit certain enzymes, alter cellular signaling pathways, or induce changes in gene expression. The exact pathways involved are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for further research .
Comparison with Similar Compounds
BRN 5832193 is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some compounds that share similar properties include:
Bromine azide: Known for its high reactivity and use in similar types of chemical reactions.
Hydroxylated boron nitride: Used in various industrial applications due to its stability and unique properties.
These compounds, while similar in some respects, each have their own unique characteristics that make them suitable for different applications.
Properties
CAS No. |
97073-86-4 |
|---|---|
Molecular Formula |
C12H18N4O8 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)-[4-[(2-aminoacetyl)-(carboxymethyl)amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H18N4O8/c13-3-9(19)15(5-11(21)22)7(17)1-2-8(18)16(6-12(23)24)10(20)4-14/h1-6,13-14H2,(H,21,22)(H,23,24) |
InChI Key |
UBNYSPNFSJJPKD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N(CC(=O)O)C(=O)CN)C(=O)N(CC(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






